molecular formula C14H11NO3 B6378035 5-(3-Aminocarbonylphenyl)-2-formylphenol CAS No. 1261895-09-3

5-(3-Aminocarbonylphenyl)-2-formylphenol

Cat. No.: B6378035
CAS No.: 1261895-09-3
M. Wt: 241.24 g/mol
InChI Key: XTGGALPXEQGLFU-UHFFFAOYSA-N
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Description

5-(3-Aminocarbonylphenyl)-2-formylphenol is an organic compound with a complex structure that includes both an aminocarbonyl group and a formyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminocarbonylphenyl)-2-formylphenol typically involves multi-step organic reactions. One common method starts with the nitration of a suitable phenol derivative to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The formyl group can be introduced via formylation reactions such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminocarbonylphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various electrophiles in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: 5-(3-Aminocarbonylphenyl)-2-carboxyphenol.

    Reduction: 5-(3-Aminocarbonylphenyl)-2-hydroxyphenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(3-Aminocarbonylphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(3-Aminocarbonylphenyl)-2-formylphenol involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The aminocarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Aminocarbonylphenyl)-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a formyl group.

    5-(3-Aminocarbonylphenyl)-2-carboxyphenol: Similar structure but with a carboxyl group instead of a formyl group.

    3-(Aminocarbonylphenyl)-2-formylphenol: Similar structure but with the aminocarbonyl and formyl groups on different positions of the phenyl ring.

Uniqueness

5-(3-Aminocarbonylphenyl)-2-formylphenol is unique due to the presence of both an aminocarbonyl group and a formyl group on the same phenyl ring, which provides distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

3-(4-formyl-3-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c15-14(18)11-3-1-2-9(6-11)10-4-5-12(8-16)13(17)7-10/h1-8,17H,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGGALPXEQGLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685149
Record name 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-09-3
Record name 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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